![molecular formula C19H26N4O2S B2583979 3-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-1-(oxan-4-yl)urea CAS No. 2034440-97-4](/img/structure/B2583979.png)
3-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-1-(oxan-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-1-(oxan-4-yl)urea is a complex organic compound that features a benzothiazole ring, a piperidine ring, and an oxane ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
, and piperazine derivatives have been found to have a wide range of biological activities.
Mode of Action
Many benzothiazole and piperazine derivatives interact with their targets by binding to specific receptors or enzymes, thereby modulating their activity .
Biochemical Pathways
Without specific information on the compound “3-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-1-(oxan-4-yl)urea”, it’s challenging to determine the exact biochemical pathways it affects. Benzothiazole and piperazine derivatives can affect a variety of biochemical pathways depending on their specific targets .
Result of Action
These effects would depend on the compound’s specific targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-1-(oxan-4-yl)urea typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through a condensation reaction between 2-aminothiophenol and a suitable aldehyde or ketone under acidic conditions.
Piperidine Ring Formation: The piperidine ring is often formed via a cyclization reaction involving a suitable amine and a dihaloalkane.
Coupling Reactions: The benzothiazole and piperidine rings are then coupled using a suitable linker, such as a halomethyl group, under basic conditions.
Urea Formation: The final step involves the reaction of the coupled intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis, flow chemistry, and the use of catalysts can be employed to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the nitrogen atoms in the piperidine and urea moieties.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halomethyl linker.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, the compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of certain bacterial strains and cancer cell lines.
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. It has shown promise in preclinical studies as a treatment for diseases such as tuberculosis and certain types of cancer.
Industry
Industrially, the compound can be used in the development of new materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one: This compound also features a benzothiazole ring and has shown potent antibacterial activity.
1,3-benzothiazol-2-yl acetate: Known for its use in various synthetic applications.
3-(piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds have demonstrated significant antibacterial activity.
Uniqueness
What sets 3-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-1-(oxan-4-yl)urea apart is its unique combination of structural features, which confer a broad range of biological activities and potential applications. The presence of the oxane ring, in particular, adds to its versatility and effectiveness in various chemical and biological contexts.
Properties
IUPAC Name |
1-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2S/c24-18(21-15-7-11-25-12-8-15)20-13-14-5-9-23(10-6-14)19-22-16-3-1-2-4-17(16)26-19/h1-4,14-15H,5-13H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZPUPWJOSAWGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2CCOCC2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,5-dimethoxyphenyl)-2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2583896.png)
![(2R,3S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid](/img/structure/B2583897.png)
![6-benzyl-2,5-dimethyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2583900.png)
![3-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2583901.png)
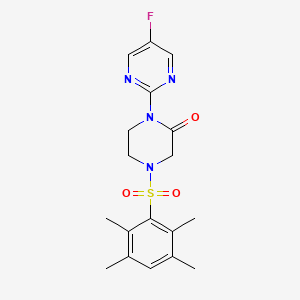
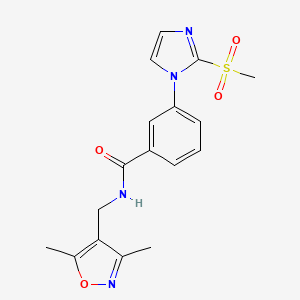
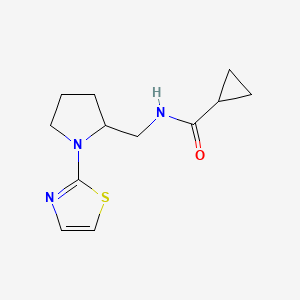
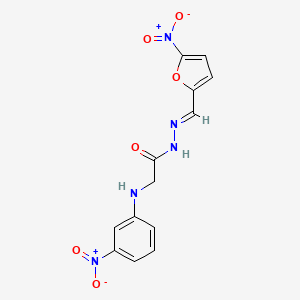
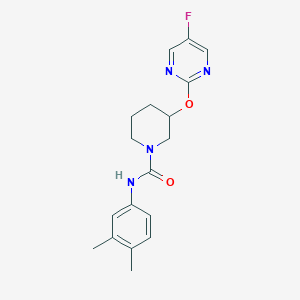
![4-chloro-N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]phenyl]benzenesulfonamide](/img/structure/B2583912.png)
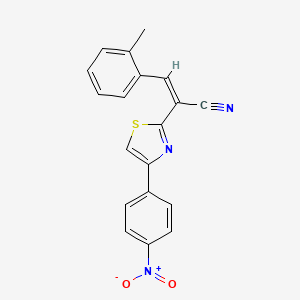

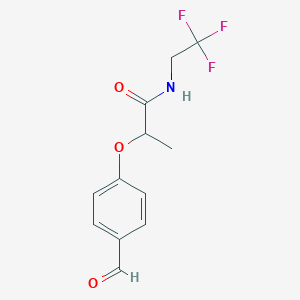
![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2583919.png)
